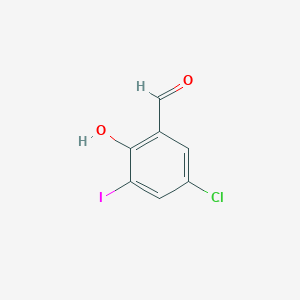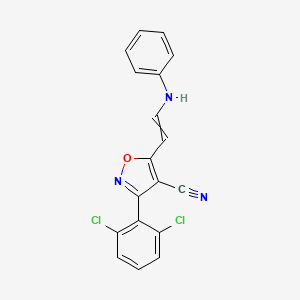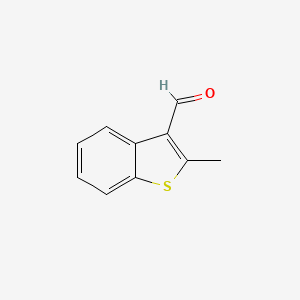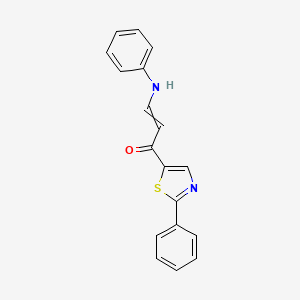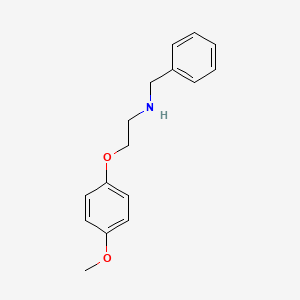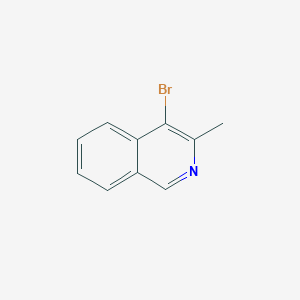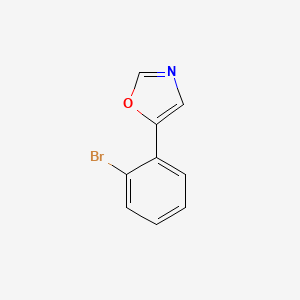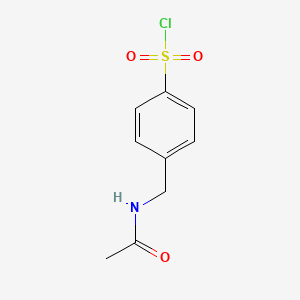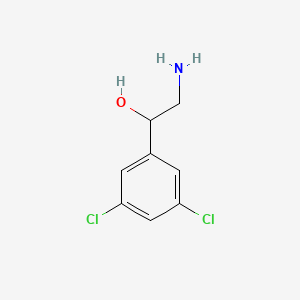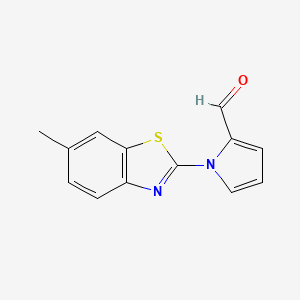![molecular formula C6H8O2 B1275520 Spiro[2.2]pentane-1-carboxylic Acid CAS No. 17202-64-1](/img/structure/B1275520.png)
Spiro[2.2]pentane-1-carboxylic Acid
Übersicht
Beschreibung
Spiro[2.2]pentane-1-carboxylic acid is a compound that has been explored for its potential as a scaffold for conformationally constrained analogues of biologically active molecules. The interest in such structures stems from their unique three-dimensional shapes, which can influence the interaction with biological targets, such as receptors and enzymes.
Synthesis Analysis
The synthesis of spiro[2.2]pentane derivatives has been reported through various methods. For instance, the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid racemic pairs has been achieved, which are analogues of L-glutamic acid and have been evaluated as potential glutamate ligands . Another study describes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, which involves diastereoselective cyclopropanation reactions . Additionally, the synthesis of spirobiindanes via bis-cyclization of 1,5-diaryl-3-pentanones catalyzed by heteropoly acids has been examined, providing a method to synthesize spiro compounds in moderate to high yield .
Molecular Structure Analysis
The molecular structure of spiro compounds, including this compound derivatives, has been analyzed using various spectroscopic techniques. For example, the chiral monosubstituted derivatives of spiropentane have been synthesized in optically active form and analyzed using infrared (IR) and vibrational circular dichroism (VCD) spectroscopies, supported by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Spiro[2.2]pentane derivatives undergo a variety of chemical reactions. The compound dimethyl 4-phenyl-spiro[2.2]pentane-1,1-dicarboxylate, for instance, reacts with EtAlCl2, leading to the opening of cyclopropane rings and the formation of other products . The photochemical behavior of certain spiro compounds has also been studied, revealing that irradiation can lead to the formation of benzoyl spiro[2.2]pentanes through a series of radical shifts and cyclizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their conformational rigidity and stereochemistry. The configurational and conformational analyses of these compounds are crucial for understanding their reactivity and potential biological activity. For example, the absolute configurations of spiropentylcarboxylic acid methyl ester and spiropentyl acetate have been determined using spectroscopic methods and DFT, which are consistent with X-ray crystallography results .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry
Spiro[2.2]pentane-1-carboxylic acid and its analogs have been explored extensively in medicinal chemistry. An example is the synthesis of spiro[4.5]decane-2-carboxylic acid, evaluated for anticonvulsant activity as an analogue of valproic acid (Scott et al., 1985). This research highlights the role of the carboxylic acid group in contributing to the medicinal properties of these compounds.
Computational Chemistry and Electronic Structure
In computational chemistry, studies have been conducted to understand the electronic structure of substituted spiro compounds. For instance, molecular orbital calculations were used to explore the electronic structure of 1,2,4,5-tetraphosphaspiro[2.2]pentanes (Gleiter, Uschmann & Baudler, 1986). This kind of research provides insights into the chemical behavior and potential applications of these compounds.
Novel Conformationally Restricted Amino Acids
Research into conformationally restricted cyclopropane amino acids includes the synthesis of 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids (Yashin et al., 2015). These studies are significant for developing new classes of amino acids with unique structural and chemical properties.
Photochemical Studies
Photochemical reactions involving spiro compounds have been a subject of interest. For example, the photochemical synthesis of benzoyl spiro[2.2]pentanes has been reported (Muehling & Wessig, 2006). These studies contribute to understanding the behavior of these compounds under light-induced conditions, which can be crucial for applications in photochemistry and photophysics.
Chiral Separation and Configurational Analysis
The chiral separation and configurational analysis of spiro compounds have been explored, as seen in studies on spiropentylcarboxylic acid methyl ester (Devlin et al., 2002). These investigations are essential for understanding the stereochemistry of spiro compounds, which is vital in pharmaceutical applications where chirality can impact drug efficacy.
Novel Synthetic Routes
The development of new synthetic routes for spiro compounds is another area of research. For example, a study reported a novel route for asymmetric synthesis of spiro[2,2]-pentane carboxylic acid esters derivatives (Gondi, 2020). Innovations in synthetic methods can lead to more efficient and sustainable production of these compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
Spiro[2.2]pentane-1-carboxylic Acid is a complex compound with a unique structure
Mode of Action
The mode of action of Spiro[2It’s known that the compound has been used in the synthesis of novel polyspirocyclic cyclopropane amino acids
Biochemical Pathways
The biochemical pathways affected by Spiro[2The compound has been used in the synthesis of novel polyspirocyclic cyclopropane amino acids , which suggests it may play a role in amino acid synthesis or metabolism.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[2The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . .
Result of Action
The molecular and cellular effects of Spiro[2Given its use in the synthesis of novel polyspirocyclic cyclopropane amino acids , it may have effects on protein synthesis or function.
Eigenschaften
IUPAC Name |
spiro[2.2]pentane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIIXTYAWFIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402612 | |
| Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17202-64-1 | |
| Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2.2]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Spiro[2.2]pentane-1-carboxylic Acid being identified in Ionidium suffruticosum?
A1: While the exact biological activity of this compound itself is not explored in the provided research [], its presence as one of the major identified components in Ionidium suffruticosum through GCMS analysis [] suggests it may contribute to the plant's overall bioactivity. Further investigation is needed to determine its specific role and potential applications.
Q2: Are there any known methods for synthesizing this compound or related compounds?
A2: Although not specifically mentioned in the provided research, the synthesis of similar compounds, specifically (±)-4-[(Amino(carboxymethyl)]this compound, has been achieved []. This method utilizes a Bucherer-Berg reaction followed by hydrolysis, showcasing a potential pathway for synthesizing related spiro compounds. This suggests that similar synthetic approaches could potentially be adapted for the synthesis of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)

